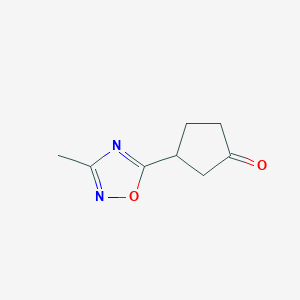
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one is a derivative of acridine . Acridine derivatives are a class of compounds that are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity .
Synthesis Analysis
The synthesis of acridine derivatives has been reported in various studies . For instance, one study described the synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group .科学的研究の応用
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one has been used in a variety of scientific research applications. It has been used as a model compound for studies of structure-activity relationships (SARs) in medicinal chemistry and drug discovery. It has also been used for the synthesis of various heterocyclic compounds and as a starting material for the synthesis of complex molecules. In addition, this compound has been used for studies of molecular recognition and for the preparation of molecular probes for use in biochemistry and biophysics.
作用機序
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix, causing the helical structure to unwind . This unwinding can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure and function by acridine derivatives can impact a wide range of cellular processes, including replication, transcription, and protein synthesis .
Result of Action
The disruption of dna structure and function by acridine derivatives can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
実験室実験の利点と制限
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also inexpensive and widely available. However, it can be difficult to purify and there is the potential for side reactions. In addition, its structure can be difficult to analyze due to its complex structure.
将来の方向性
There are several potential future directions for 5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one research. One potential direction is to further explore its mechanism of action and to identify new therapeutic applications. Another potential direction is to develop new synthetic methods for producing this compound, such as the use of green chemistry principles. In addition, further research could be conducted to explore its potential as a drug delivery system or as a component of drug combinations. Finally, further research could be conducted to explore its potential as a diagnostic tool or as a component of diagnostic tests.
合成法
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one can be synthesized in several ways, including the use of various reagents and catalysts. The most common method is the Pd-catalyzed cross-coupling reaction of 2,3,4,10-tetrahydropyrido[2,3-d]acridin-9-one (THPA) with methyl iodide. This method is used to produce the desired product in high yields with excellent regioselectivity. Other synthetic methods include the use of the palladium-catalyzed Heck reaction, the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.
特性
IUPAC Name |
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXFTEWGRDIUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2901012.png)
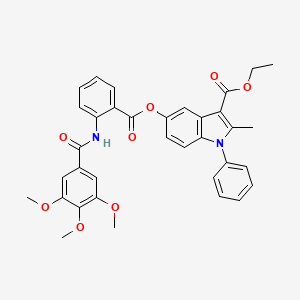
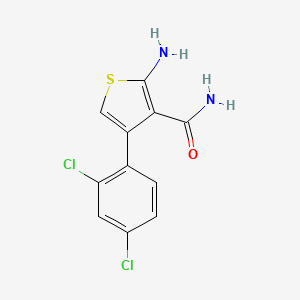
![N-[(4-Chlorophenyl)methyl]sulfamoyl chloride](/img/structure/B2901017.png)
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2901020.png)
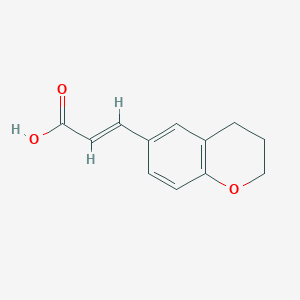
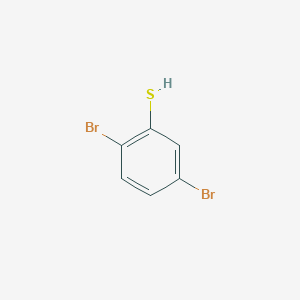
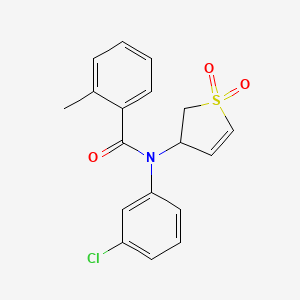
![2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2901026.png)
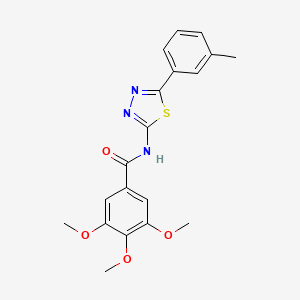
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)
![8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2901032.png)
